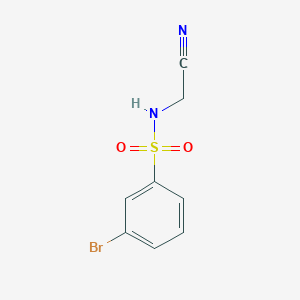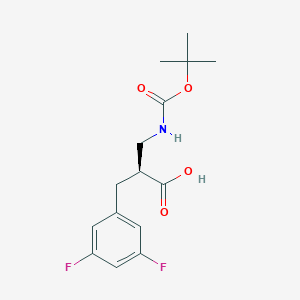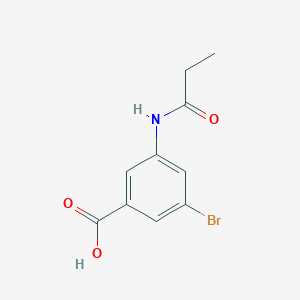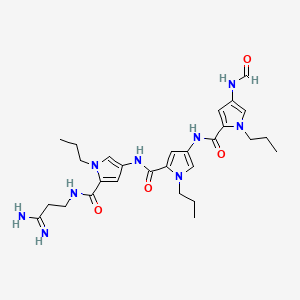![molecular formula C9H9N3O2 B13978439 6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3h)-one](/img/structure/B13978439.png)
6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[3,4-d]pyrimidine family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one typically involves the condensation of appropriate pyridine and pyrimidine derivatives. One common method involves the reaction of 2-amino-3-methoxypyridine with ethyl acetoacetate under acidic conditions to form the intermediate compound, which is then cyclized to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the isolation of the target compound.
化学反応の分析
Types of Reactions
6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 6-hydroxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one.
Reduction: The compound can be reduced to form derivatives with different functional groups, such as amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Nucleophiles like halides or alkoxides are used in the presence of catalysts such as copper or palladium.
Major Products Formed
The major products formed from these reactions include various substituted pyrido[3,4-d]pyrimidines with different functional groups, which can be further utilized in the synthesis of more complex molecules.
科学的研究の応用
6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways and molecular interactions.
Industry: The compound is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes, due to its unique electronic properties.
作用機序
The mechanism of action of 6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins and disrupting signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
2-Amino-6-methoxypyrido[3,4-d]pyrimidine: Similar in structure but with an amino group instead of a methyl group.
6-Hydroxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one: Similar but with a hydroxyl group instead of a methoxy group.
6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one: Similar but with a chloro group instead of a methoxy group.
Uniqueness
6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C9H9N3O2 |
|---|---|
分子量 |
191.19 g/mol |
IUPAC名 |
6-methoxy-2-methyl-3H-pyrido[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C9H9N3O2/c1-5-11-7-4-10-8(14-2)3-6(7)9(13)12-5/h3-4H,1-2H3,(H,11,12,13) |
InChIキー |
KNFCQXWFRCNPTD-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CN=C(C=C2C(=O)N1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,7-Dibromofuro[2,3-d]pyridazine](/img/structure/B13978373.png)





![3-{1-Oxo-4-[benzylamino]isoindolin-2-yl}piperidine-2,6-dione](/img/structure/B13978419.png)






